molecular formula C62H41O6Ru2 5* B1139487 SHVO/'S CATALYST CAS No. 104439-77-2

SHVO/'S CATALYST

Cat. No. B1139487
M. Wt: 1084.13
InChI Key:
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Description

Shvo's catalyst, a diruthenium complex, is recognized for its robustness in catalyzing a wide range of homogeneous reactions. Its efficacy stems from the dissociation into two monomeric ruthenium species under thermal conditions in solution, enabling it to facilitate various oxidation, reduction, and dynamic kinetic resolution processes (Karvembu, Prabhakaran, & Natarajan, 2005).

Synthesis Analysis

Shvo's catalyst is synthesized through a process that allows it to participate in hydrogen transfer reactions, without requiring activation by a base. Its application extends to the transfer hydrogenation of ketones, imines, and the transfer dehydrogenation of alcohols and amines, showcasing its mild yet efficient catalytic properties (Warner, Casey, & Bäckvall, 2011).

Molecular Structure Analysis

The molecular structure of Shvo's catalyst includes a ruthenium center with a hydride bonded to the metal and a proton bonded to a ligand, facilitating a bifunctional approach to catalysis. This structure supports efficient hydrogen transfer mechanisms, whether through a concerted or stepwise path, for various substrates including ketones, imines, and N-heterocycles (Eisenstein & Crabtree, 2013).

Chemical Reactions and Properties

Shvo's catalyst is versatile, engaging in hydrogenation of aldehydes and ketones under relatively low hydrogen pressure and room temperature conditions, contrasting with other catalysts that require higher temperatures or pressures. Its mechanism includes rapid and reversible hydrogen bond formation with the substrate's oxygen, followed by a slower transfer of both proton and hydride (Casey & Guan, 2012).

Physical Properties Analysis

The physical properties of Shvo's catalyst, particularly its solubility and stability under various conditions, play a crucial role in its catalytic efficiency. Its structure, capable of forming a dihydrogen-bonded dimer in solid state, contributes to its robustness in facilitating reactions under diverse thermal and solvent conditions (Gusev & Spasyuk, 2018).

Chemical Properties Analysis

The chemical properties of Shvo's catalyst, including its reactivity towards different functional groups and its ability to catalyze reactions under mild conditions, highlight its versatility. Its bifunctional mechanism, involving both a hydride and a proton, enables effective hydrogenation and transfer hydrogenation processes, making it a valuable tool in organic synthesis and industrial applications (Horváth & He, 2017).

Future Directions

The Shvo catalyst has been used in various hydrogen transfer reactions . It is very mild to use since no activation by base is required in the transfer hydrogenation of ketones or imines or in the transfer dehydrogenation of alcohols and amines . The Shvo catalyst has also been used as an efficient racemization catalyst for alcohols and amines . Many applications of the racemization reaction are found in the combination with enzymatic resolution leading to a dynamic kinetic resolution (DKR) . The mechanistic insights from these works may be extended to provide a general description of the chemistry of the Shvo’s catalyst feeding further bio-based molecules .

properties

InChI

InChI=1S/C29H21O.C29H20O.4CO.2Ru/c2*30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24;4*1-2;;/h1-20,30H;1-20H;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYADOKFHMFDLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5.[Ru].[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H41O6Ru2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1084.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II)

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